methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the "target compound") is a dihydropyrimidinone derivative with a pyrazole substituent. Dihydropyrimidinones are pharmacologically significant due to their diverse biological activities, including antibacterial, anticancer, and anti-tuberculosis properties . The target compound’s structure features a methyl ester at position 5, a 2-thioxo group on the pyrimidine ring, and a 4-chlorophenyl-substituted pyrazole moiety. These functional groups influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-18(21(28)29-2)20(25-22(30)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXGDXOUDQNCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo moiety acts as a nucleophilic site, reacting with electrophiles such as alkyl halides or α,β-unsaturated carbonyl compounds.
Example Reaction:
Reaction with DMAD in methanol under reflux yields 1,5-endo-trig cyclization products via sequential thia-Michael and aza-Michael additions .
Condensation Reactions
The compound participates in acid- or base-catalyzed condensations with aldehydes or ketones, leveraging its active methylene groups.
Mechanistic Insight:
The Biginelli reaction framework (acid-catalyzed three-component condensation) is adaptable for synthesizing analogs .
Oxidation and Reduction
The thioxo group and pyrimidine core undergo redox transformations under controlled conditions.
Note: Oxidation to sulfone derivatives enhances electrophilicity for downstream reactions .
Cyclization to Fused Heterocycles
The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.
Example:
Reaction with hydrazine yields pyrazolo[3,4-d]pyrimidines, expanding biological activity profiles.
a) Ester Hydrolysis
The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:
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Reagent: NaOH/EtOH (reflux)
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Product: Carboxylic acid derivative (enhanced solubility for pharmacological studies) .
b) Acylation/Alkylation
The NH group in the tetrahydropyrimidine ring reacts with acyl chlorides or alkyl halides:
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Reagent: Acetyl chloride (pyridine catalyst)
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Product: N-Acetylated derivative (improves metabolic stability).
Biological Activity-Driven Reactions
The compound’s interactions with biological targets (e.g., enzymes) involve:
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Hydrogen bonding: Thioxo group binds to active-site residues.
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π-π stacking: Aromatic pyrazole and chlorophenyl groups enhance affinity.
Structure-Activity Relationship (SAR):
Scientific Research Applications
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and its closest analogs:
Key Observations:
Pharmacological Activity
Dihydropyrimidinones exhibit activity modulated by substituents:
- Antibacterial/Anticarcinogenic: ’s 2-oxo derivative shows antibacterial and anticarcinogenic activity, likely due to interactions with cellular targets via hydrogen bonding .
- Anti-Tuberculosis: Pyrimidinones with electron-withdrawing groups (e.g., chloro) demonstrate enhanced anti-tuberculosis activity . The target compound’s 4-chlorophenyl group may confer similar advantages.
- Thioxo vs. Oxo : The thioxo group’s stronger hydrogen-bond acceptor capacity could improve target binding compared to oxo analogs .
Hydrogen Bonding and Crystal Packing
’s graph set analysis highlights the role of hydrogen bonds in molecular aggregation. The target compound’s thioxo group may form distinct motifs (e.g., $ R_2^2(8) $) compared to oxo analogs, affecting solubility and bioavailability .
Biological Activity
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse scholarly sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.79 g/mol. Its structure features a thioxo tetrahydropyrimidine core substituted with a pyrazole moiety and a chlorophenyl group, contributing to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been evaluated against various cancer cell lines. In particular:
- IC50 Values : Studies have reported IC50 values as low as 1.61 µg/mL for related thiazole derivatives against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A549 |
| Compound 2 | 1.98 ± 1.22 | NIH/3T3 |
The presence of electron-donating groups in the phenyl ring has been shown to enhance anticancer activity .
Antitubercular Activity
The compound has also been assessed for its efficacy against Mycobacterium tuberculosis. New derivatives were synthesized and tested, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard anti-TB drugs . The electronic density distribution across the ring structure plays a crucial role in its activity.
Anticonvulsant Activity
In models of induced convulsions, compounds with similar structural features have demonstrated anticonvulsant effects. For example, certain thiazole derivatives showed significant protection indices against picrotoxin-induced seizures .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may interact with specific receptors or proteins that modulate cellular signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Study on Anticancer Activity : A study involving synthesized derivatives indicated that modifications to the thiazole and pyrazole rings significantly affected cytotoxicity against various cancer cell lines .
- Antitubercular Screening : New carboxamide derivatives were tested against M. tuberculosis, demonstrating effective inhibition comparable to existing treatments .
Q & A
What are the optimal synthetic routes for preparing methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Basic Research Question
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, a β-ketoester, and a thiourea derivative. For example, highlights the use of substituted thioureas and cyclization steps to form structurally analogous pyrimidinones. Key steps include:
- One-pot synthesis : Combine 4-chlorobenzaldehyde, methyl acetoacetate, and a thiourea derivative (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).
- Cyclization : Post-condensation, cyclize intermediates using reagents like 3-amino-5-methylisoxazole to form the tetrahydropyrimidine core .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the pyrazole and tetrahydropyrimidine moieties (e.g., as demonstrated for ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ) .
- Spectroscopy : Use -/-NMR to verify substituent positions (e.g., methyl and thioxo groups). IR spectroscopy can confirm the presence of C=O and C=S bonds.
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
What strategies can mitigate low yields or byproduct formation during synthesis?
Advanced Research Question
Yield optimization requires systematic parameter variation:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or ionic liquids to enhance reaction efficiency ( used FeCl₃ for analogous cyclizations) .
- Temperature control : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition. Lower temperatures (60–70°C) improve selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may stabilize intermediates better than ethanol or water .
How can researchers evaluate the bioactivity of this compound against enzyme targets?
Advanced Research Question
Bioactivity studies should focus on structure-activity relationships (SAR):
- Enzyme assays : Screen against kinases, oxidoreductases, or hydrolases using fluorescence-based assays (e.g., notes dihydropyrimidinones as enzyme inhibitors) .
- Docking studies : Model interactions with active sites (e.g., ATP-binding pockets) using software like AutoDock. Align with crystallographic data from for validation .
- SAR modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole ring to enhance binding affinity.
How should researchers address discrepancies in reported biological activity data?
Data Contradiction Analysis
Conflicting bioactivity results may arise from assay conditions or impurity profiles:
- Purity verification : Use HPLC (≥95% purity) to rule out byproduct interference ( warns against uncertified suppliers) .
- Assay standardization : Compare IC₅₀ values under consistent pH, temperature, and cofactor conditions.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
What methods enable regioselective functionalization of the pyrimidine ring?
Advanced Research Question
Regioselectivity can be controlled via:
- Directing groups : Use -COOCH₃ at position 5 to steer electrophilic substitution to position 4 ( demonstrates similar directing effects with methyl carboxylates) .
- Metal catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like PPh₃) for cross-coupling at position 6 .
How does the compound’s stability vary under physiological conditions?
Advanced Research Question
Stability profiling involves:
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via LC-MS. The thioxo group may hydrolyze to oxo under acidic conditions.
- Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>150°C likely based on ) .
- Light sensitivity : Store in amber vials if UV-Vis spectra ( ) indicate photodegradation .
Can computational modeling predict substituent effects on bioavailability?
Advanced Research Question
Yes, using ADMET prediction tools:
- LogP calculation : Estimate lipophilicity via software like MarvinSketch. Substituents like -Cl increase LogP, reducing aqueous solubility.
- Permeability assays : Correlate in silico predictions (e.g., Caco-2 cell models) with experimental PAMPA data.
- Metabolite prediction : Use GLORY or similar platforms to identify potential oxidation sites (e.g., pyrazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
